C20H15ClN6S

Description

The compound with the molecular formula C20H15ClN6S is a heteromolecule known for its diverse applications in various fields It is characterized by its complex structure, which includes a chlorine atom, multiple nitrogen atoms, and a sulfur atom

Properties

Molecular Formula |

C20H15ClN6S |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

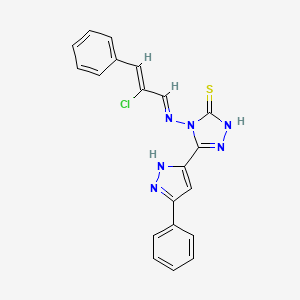

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C20H15ClN6S/c21-16(11-14-7-3-1-4-8-14)13-22-27-19(25-26-20(27)28)18-12-17(23-24-18)15-9-5-2-6-10-15/h1-13H,(H,23,24)(H,26,28)/b16-11-,22-13+ |

InChI Key |

HYHKEFFJQAONKP-HNYPPXODSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4)\Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H15ClN6S typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of specific aromatic amines with chlorinated heterocycles under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

C20H15ClN6S: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can lead to the formation of amines or thiols.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, such as the substitution of the chlorine atom with a different halogen or functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

C20H15ClN6S: has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of C20H15ClN6S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

C20H15ClN6S: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

C20H15ClN6O: This compound has an oxygen atom instead of sulfur, which may result in different chemical and biological properties.

C20H15BrN6S: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.

The uniqueness of This compound

Biological Activity

The compound C20H15ClN6S , known as 2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine , is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique heterocyclic structure, which includes multiple rings and functional groups, positions it as a promising candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, which are critical for bacterial survival and replication.

Anticancer Activity

This compound has been investigated for its anticancer properties . Studies suggest that it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation. Molecular docking studies indicate that this compound fits well into the active site of CDK2, suggesting a strong potential for therapeutic application in cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent . It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This could make it beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes such as CDK2, affecting cell cycle progression.

- Receptor Modulation : this compound may bind to specific receptors involved in inflammatory responses, altering their activity.

- Signal Transduction Pathway Alteration : By influencing key signaling pathways, the compound can modulate cellular responses to stimuli.

These interactions highlight the compound's potential as a multi-target therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some notable comparisons:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Structure | Anticancer properties |

| 5-amino-1-(4-nitrophenyl)-pyrazole derivatives | Structure | Antimicrobial activity |

| Pyrazolo[3,4-d]pyrimidine derivatives | Structure | CDK2 inhibition |

This comparison illustrates how variations in substituents can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The results suggest potential for development into a new class of antibiotics.

- Cancer Cell Line Study : In experiments involving human cancer cell lines, this compound showed significant cytotoxic effects at micromolar concentrations. The study concluded that further investigation into its mechanism could lead to novel cancer therapies.

- Inflammation Model Study : In vivo studies using animal models indicated that treatment with this compound resulted in reduced markers of inflammation compared to control groups. This suggests its potential utility in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.